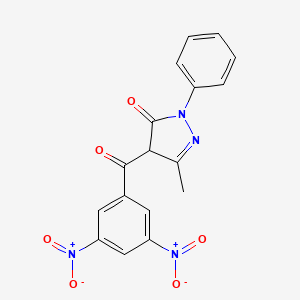
4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is an organic compound characterized by its complex structure, which includes a pyrazolone core substituted with a 3,5-dinitrobenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps:
Formation of 3,5-dinitrobenzoyl chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride or phosphorous pentachloride.
Synthesis of the pyrazolone core: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Coupling reaction: The final step involves the coupling of the pyrazolone core with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Reduction: The major product would be the corresponding diamino derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Analytical Chemistry: It can serve as a reagent for the derivatization of alcohols and amines for analytical purposes.
Mechanism of Action
The mechanism of action of 4-(3,5-dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one depends on its application:
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoyl chloride: Used in similar derivatization reactions.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoyl chloride.
4-(3,5-Dinitrobenzoyl)-9-amino-9-deoxy-9-epiquinine: Used in chiral separation techniques.
Uniqueness
4-(3,5-Dinitrobenzoyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazolone core with a 3,5-dinitrobenzoyl group, which imparts specific electronic and steric properties that can be exploited in various applications.
Properties
CAS No. |
66755-20-2 |
|---|---|
Molecular Formula |
C17H12N4O6 |
Molecular Weight |
368.30 g/mol |
IUPAC Name |
4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H12N4O6/c1-10-15(17(23)19(18-10)12-5-3-2-4-6-12)16(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h2-9,15H,1H3 |
InChI Key |
IMURLUBIDTVTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3,4-diethoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B11494904.png)
![1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B11494911.png)
![13-(4-pyridyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B11494918.png)
![methyl 2-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11494934.png)

![Ethyl 2-{[4-(ethoxycarbonyl)-3-oxo-5-phenylcyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11494941.png)
![1-(3-chloro-4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11494955.png)
![3-[(2-hydroxyethyl)amino]-5-morpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11494962.png)
![3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid](/img/structure/B11494972.png)
![5-(1,2-dihydroacenaphthylen-5-yl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11494973.png)
![5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B11494978.png)
![3-ethyl-5-phenyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494983.png)
![(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione](/img/structure/B11494992.png)
![4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494996.png)
